molecular formula C7H16OSi B14668113 3-(Trimethylsilyl)butanal CAS No. 37935-86-7

3-(Trimethylsilyl)butanal

Cat. No.: B14668113
CAS No.: 37935-86-7
M. Wt: 144.29 g/mol
InChI Key: ZIKXZJFWJBJPBT-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)butanal: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanal structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)butanal typically involves the introduction of the trimethylsilyl group to a butanal molecule. One common method is the reaction of butanal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trimethylsilyl)butanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)butanal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The aldehyde group in this compound can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products .

Comparison with Similar Compounds

Uniqueness: 3-(Trimethylsilyl)butanal is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and allows for selective reactions to occur .

Properties

CAS No.

37935-86-7

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

3-trimethylsilylbutanal

InChI

InChI=1S/C7H16OSi/c1-7(5-6-8)9(2,3)4/h6-7H,5H2,1-4H3

InChI Key

ZIKXZJFWJBJPBT-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)[Si](C)(C)C

Origin of Product

United States

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